![molecular formula C21H17ClFN7O B2426254 (2-clorofenil)(4-(3-(3-fluorofenil)-3H-[1,2,3]triazolo[4,5-d]pirimidin-7-il)piperazin-1-il)metanona CAS No. 920367-31-3](/img/structure/B2426254.png)
(2-clorofenil)(4-(3-(3-fluorofenil)-3H-[1,2,3]triazolo[4,5-d]pirimidin-7-il)piperazin-1-il)metanona
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound (2-chlorophenyl)(4-(3-(3-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)methanone is a complex organic molecule that contains several functional groups and rings, including a phenyl ring, a triazolopyrimidine ring, and a piperazine ring . It is part of a class of compounds that have been found to have various biological activities, such as antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities .
Synthesis Analysis
The synthesis of such complex molecules often involves multiple steps and various reagents. For instance, the synthesis of related triazole derivatives has been reported to involve the reaction of alkynes, TMSN3, and ethers by copper catalysis . The target products were obtained in high yield (86%) at 80°C using tert-butanol peroxide as an oxidant and ether as a solvent and reactant .Chemical Reactions Analysis
The chemical reactions involving this compound are likely to be complex and varied, depending on the specific conditions and reagents used. For instance, the reaction of related compounds with 4-amino-5-substituted-4H-1,2,4-triazole-3-thiol and with o-phenylenediamine derivatives has been reported to afford the corresponding bis(1,2,4-triazolo[3,4-b][1,3,4]thiadiazine) derivatives .Aplicaciones Científicas De Investigación
Actividad antiviral
Los derivados del indol han demostrado propiedades antivirales prometedoras. Por ejemplo:
- Derivados de 6-amino-4-sustituidoalquil-1H-indol-2-carboxilato se investigaron como agentes antivirales. Entre estos, metil 6-amino-4-isobutoxil-1H-indol-2-carboxilato exhibió actividad inhibitoria contra influenza A con una IC50 de 7.53 μmol/L y un alto índice de selectividad (SI) de 17.1 contra el virus CoxB3 .
- Derivados de 4-alquil-1-(5-fluoro-3-fenil-1H-indol-2-carbonil)tiosemicarbazida fueron potentes agentes antivirales contra el virus Coxsackie B4, con valores de IC50 que van desde 0.4 a 2.1 μg/mL .
Actividad anti-VIH
Los investigadores han explorado derivados del indol como posibles agentes anti-VIH:
- Una patente de Pfizer presentada en 2007 describió la síntesis de 3,5-disustituido 1H-1,2,3-triazolo[4,5-b]pirazina, que mostró actividad anti-VIH-1 .
- Notablemente, un compuesto que contiene 4-amino-sustituido 7-hidroxi-1,2,3-triazolo[4,5-d]piridazina exhibió una potencia notable (IC50 de 0.023 μM) como inhibidor de IDO1 .
Otras actividades biológicas
Los derivados del indol también exhiben varias otras actividades biológicas:
En resumen, el compuesto tiene un potencial biológico diverso, lo que lo convierte en un área emocionante para una mayor exploración en el descubrimiento de fármacos y aplicaciones terapéuticas. Los investigadores continúan investigando sus propiedades multifacéticas en varios campos de la medicina y la farmacología. Si necesita información más detallada o tiene preguntas adicionales, ¡no dude en preguntar! 😊 .
Mecanismo De Acción
The mechanism of action of this compound is likely to be related to its ability to interact with various biological targets. For instance, related pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine derivatives have been found to inhibit CDK2, a protein kinase that is an appealing target for cancer treatment .
Direcciones Futuras
The future research directions for this compound could include further exploration of its biological activities and potential therapeutic applications. For instance, related compounds have shown promise as potential anti-cancer agents . Further studies could also explore the synthesis of new derivatives and analogs of this compound, as well as detailed investigations of its mechanism of action .
Propiedades
IUPAC Name |
(2-chlorophenyl)-[4-[3-(3-fluorophenyl)triazolo[4,5-d]pyrimidin-7-yl]piperazin-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H17ClFN7O/c22-17-7-2-1-6-16(17)21(31)29-10-8-28(9-11-29)19-18-20(25-13-24-19)30(27-26-18)15-5-3-4-14(23)12-15/h1-7,12-13H,8-11H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GFEYRSVLTDPYFS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=NC=NC3=C2N=NN3C4=CC(=CC=C4)F)C(=O)C5=CC=CC=C5Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H17ClFN7O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
437.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![7-fluoro-3-({1-[(4-methyl-4H-1,2,4-triazol-3-yl)methyl]piperidin-4-yl}methyl)-3,4-dihydroquinazolin-4-one](/img/structure/B2426172.png)
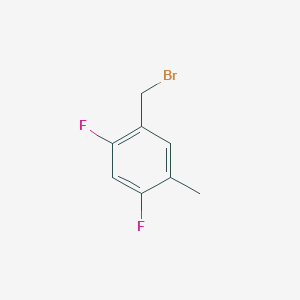
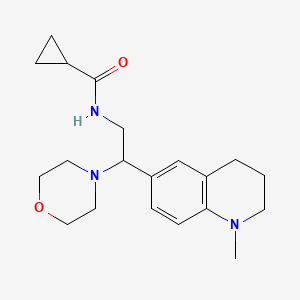
![tert-Butyl (1-(2,3-dihydrobenzo[b][1,4]dioxine-2-carbonyl)piperidin-4-yl)(methyl)carbamate](/img/structure/B2426181.png)
![3-Methyl-6,7-dihydro-5H-pyrrolo[2,1-c][1,2,4]triazole-5-carboxylic acid;hydrochloride](/img/structure/B2426182.png)
![6-Cyclopropyl-2-[1-(2-phenylacetyl)piperidin-4-yl]-2,3-dihydropyridazin-3-one](/img/structure/B2426183.png)
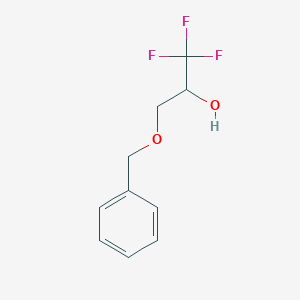
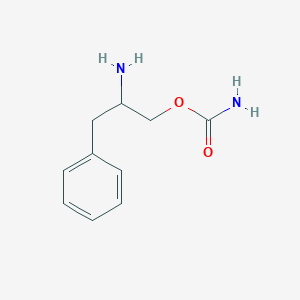
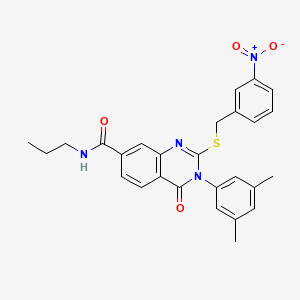
![Ethyl 2-(chloromethyl)-3-cyano-1-formyl-5-methylpyrrolo[1,2-a]quinoline-4-carboxylate](/img/structure/B2426187.png)
![N-(2-(diethylamino)ethyl)-N-(4-methoxybenzo[d]thiazol-2-yl)-4-nitrobenzamide hydrochloride](/img/structure/B2426188.png)
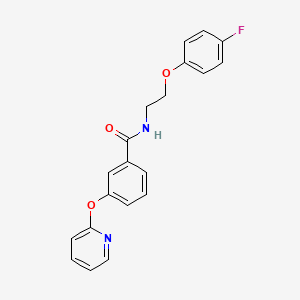
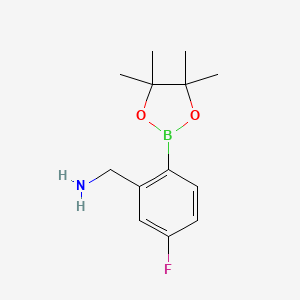
![1-[2-(2,5-dioxopyrrolidin-1-yl)acetyl]-3-[4-(4-iodophenyl)-1,3-thiazol-2-yl]thiourea](/img/structure/B2426194.png)
